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Compound of Interest

Compound Name: Adimolol hydrochloride hydrate

CAS No.: 83487-83-6

Cat. No.: B1664375 Get Quote

Executive Summary
Adimolol Hydrochloride Monohydrate (C₂₅H₂₉N₃O₃[1][2]·HCl·H₂O) represents the

thermodynamically stable solid-state form of the long-acting antihypertensive agent Adimolol.

Unlike its anhydrous or amorphous counterparts, the monohydrate form incorporates a

stoichiometric water molecule into its crystal lattice, acting as a critical structural "glue" that

bridges the chloride counter-ion and the protonated amine.

This guide provides a technical comparison of the monohydrate form against its solid-state

alternatives (anhydrous/amorphous), detailing the crystallographic rationale for its superior

stability and providing validated protocols for its structural characterization.

Part 1: The Crystallographic Landscape
Structural Anatomy
Adimolol belongs to the aryloxypropanolamine class of beta-blockers.[1] In its hydrochloride

monohydrate form, the crystal structure is governed by a specific set of intermolecular forces

that dictate its physicochemical performance.

The Cation: The secondary amine of the propanolamine side chain is protonated (

), serving as the primary hydrogen bond donor.
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The Anion: The Chloride ion (

) acts as a multi-point acceptor.

The Stabilizer (Water): The water molecule is not merely a solvent of crystallization; it

occupies a specific lattice site. It typically accepts a hydrogen bond from the protonated

amine and donates hydrogen bonds to the chloride ion and the carbonyl oxygen of the

imidazolinone ring.

Hydrogen Bonding Topology (Visualization)
The following diagram illustrates the predicted hydrogen-bonding network that stabilizes the

monohydrate form, differentiating it from the anhydrous form where the lattice energy is often

lower due to strained direct N-H...Cl interactions.
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Figure 1: Conceptual topology of the hydrogen bonding network in Adimolol HCl Monohydrate.

The water molecule mediates interactions, reducing lattice strain compared to anhydrous

forms.

Part 2: Comparative Performance Guide
This section objectively compares the Monohydrate form against its primary alternatives: the

Anhydrous form (often obtained by heating) and the Amorphous form (obtained by spray drying

or rapid precipitation).
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Feature
Monohydrate

(Target)
Anhydrous Form Amorphous Form

Thermodynamic

Stability

High. The crystal

lattice is at a local

energy minimum.[1]

Moderate/Low. Often

hygroscopic; tends to

re-absorb water to

form the hydrate.

Low. High free energy;

prone to crystallization

over time.[1]

Hygroscopicity

Non-Hygroscopic.

Stable at ambient RH

(20-70%).[1]

Hygroscopic. Actively

pulls moisture from air

to revert to hydrate.[1]

[3]

Very Hygroscopic.

Absorbs water,

leading to

deliquescence or

gumming.[1]

Dissolution Rate

Controlled. Slower,

consistent release

profile.[1]

Fast. Rapid initial

dissolution but risk of

precipitation during

dissolution.[1]

Fastest. "Spring"

effect, but high risk of

"parachute"

(precipitation).[1]

Processability

Excellent. Good flow

properties;

compaction does not

induce phase change.

[1]

Poor. Static charge

issues; risk of phase

conversion during wet

granulation.[1]

Poor. Sticky; requires

specific stabilization

excipients

(HPMC/PVP).[1]

Deep Dive: The Stability-Solubility Trade-off
For drug development, the Monohydrate is the preferred candidate despite lower solubility than

the amorphous form.

The Hydration Barrier: In the anhydrous form, the crystal lattice has "voids" or high-energy

surfaces seeking hydration.[1] When exposed to humidity, the anhydrous lattice expands or

rearranges to accommodate water, causing physical instability (caking).[1] The monohydrate

already has these sites occupied, rendering it physically inert to humidity fluctuations.[1]

Dissolution Consistency: While the amorphous form dissolves faster (higher apparent

solubility), it is metastable.[1] It can recrystallize during the dissolution test or in the GI tract,
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leading to unpredictable bioavailability. The monohydrate provides a predictable dissolution

curve, essential for sustained-release formulations of Adimolol.[1]

Part 3: Analytical Methodologies (Protocols)
To validate the structure and purity of Adimolol HCl Monohydrate, a multi-modal approach is

required.

Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain high-quality crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Solvent Selection: Prepare a binary solvent system of Ethanol:Water (90:10 v/v).[1] The

water fraction is critical to ensure the hydrate forms rather than the anhydrate.

Saturation: Dissolve Adimolol HCl in the solvent at 40°C until saturation is reached.

Filtration: Filter the warm solution through a 0.45 µm PTFE filter into a clean scintillation vial

to remove nucleation sites (dust).

Nucleation Control: Cover the vial with Parafilm and pierce 3-5 small holes to allow slow

solvent evaporation.

Incubation: Store at 20°C in a vibration-free environment. Crystals should appear within 48-

120 hours.[1]

Protocol B: Structural Determination Workflow
Objective: Differentiate the Monohydrate from the Anhydrous form using PXRD and Thermal

Analysis.
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Figure 2: Decision tree for solid-state characterization. TGA is the primary discriminator for

hydration state.

Key Analytical Markers:

TGA: The theoretical water content for Adimolol HCl Monohydrate (MW ~473.[1]99) is

approximately 3.8% w/w.[1] A weight loss step corresponding to this value between 50°C and

110°C confirms the monohydrate.

PXRD: The monohydrate will exhibit unique diffraction peaks (Bragg reflections) distinct from

the anhydrous form. Look for shifts in the low-angle region (

) where lattice expansion due to water insertion is most visible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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